Oxaziridine

Organic Synthesis Oxidation Reagents Process Chemistry

Oxaziridine (CAS 6827-26-5, molecular formula CH3NO) is the parent heterocycle of a class of electrophilic reagents featuring a strained three-membered ring containing oxygen, nitrogen, and carbon atoms. Characterized by a weak N–O bond (approximate bond dissociation energy of 40–50 kcal/mol in parent system, compared to ca.

Molecular Formula CH3NO
Molecular Weight 45.041 g/mol
CAS No. 6827-26-5
Cat. No. B8769555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaziridine
CAS6827-26-5
Molecular FormulaCH3NO
Molecular Weight45.041 g/mol
Structural Identifiers
SMILESC1NO1
InChIInChI=1S/CH3NO/c1-2-3-1/h2H,1H2
InChIKeySJGALSBBFTYSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaziridine (CAS 6827-26-5): Structural Foundation of a Powerful Electrophilic Oxidation Platform


Oxaziridine (CAS 6827-26-5, molecular formula CH3NO) is the parent heterocycle of a class of electrophilic reagents featuring a strained three-membered ring containing oxygen, nitrogen, and carbon atoms [1]. Characterized by a weak N–O bond (approximate bond dissociation energy of 40–50 kcal/mol in parent system, compared to ca. 60 kcal/mol for a typical C–C bond), this strained architecture stores substantial energy that drives its unusual and tunable reactivity as both an oxygen- and nitrogen-transfer agent [2][3]. The unsubstituted parent compound has a molecular weight of 45.04 g/mol and a predicted density of 1.1±0.1 g/cm³, with a calculated boiling point of −41.9±23.0 °C at 760 mmHg . Its thermochemical properties, including a standard enthalpy of formation (ΔfH°(298.15 K)) of 103.8 ± 2.1 kJ/mol, are well-documented in authoritative databases [4].

Why N-Substituent Choice Dictates Oxaziridine Utility: The Case Against Simple Interchange


The oxidative behavior and synthetic utility of oxaziridines are not inherent to the core ring but are overwhelmingly dictated by the electronic and steric nature of the nitrogen substituent [1][2]. In-class compounds cannot be simply interchanged without profound and predictable consequences for reaction outcome. Specifically, the introduction of a strong electron-withdrawing group (EWG) like a sulfonyl moiety stabilizes the ring and biases reactivity toward electrophilic oxygen-atom transfer (OAT), while alkyl- or H-substituted oxaziridines preferentially undergo nitrogen-transfer (NAT) or are prone to rapid, unproductive decomposition [3][4]. For instance, N-alkyloxaziridines undergo base-catalyzed decomposition to NH-ketimines with a primary kinetic isotope effect (kH/kD ≈ 6.0), a pathway largely suppressed in N-sulfonyl derivatives due to the absence of an abstractable α-proton on nitrogen [5]. Therefore, selecting the correct N-substituted oxaziridine for a given oxidation or amination task is a non-trivial decision that directly impacts yield, selectivity, and safety. The evidence below demonstrates why, for applications demanding stable, electrophilic oxygen transfer, the N-sulfonyloxaziridine (Davis reagent) platform represents a functionally distinct and often superior choice compared to its N-alkyl or parent N–H counterparts [2][6].

Quantified Differentiation: N-Sulfonyloxaziridines vs. N-Alkyloxaziridines and Alternative Oxidants


Enhanced Synthetic Accessibility: Catalyst-Free Preparation of Davis Oxaziridines in up to 90% Yield

In contrast to many classical oxidants requiring specialized catalysts or hazardous conditions, N-sulfonyloxaziridines (Davis oxaziridines) are now accessible via a robust, catalyst-free method using inexpensive sodium hypochlorite pentahydrate, achieving yields of up to 90% from the corresponding imines with high reproducibility . This represents a significant practical advantage over the parent N–H oxaziridine (CAS 6827-26-5), which is not a stable, isolable reagent for bench chemistry, and over many N-alkyloxaziridines, which often require peracid oxidation and subsequent careful, low-temperature handling to prevent decomposition [1].

Organic Synthesis Oxidation Reagents Process Chemistry

Kinetic Stability: Oxaziridine Ring Demonstrates Unusual Barrier to Decomposition vs. Isoelectronic Cyclopropane

Gas-phase studies on N-hydroxyoxaziridine (c-H2CON(OH)), a simple derivative, reveal an unusual kinetic stability toward ring opening when compared to its isoelectronic counterpart, cyclopropane (C3H6) [1]. While the oxaziridine ring is thermodynamically strained due to the weak N–O bond, computational analysis indicates a higher activation barrier for the unimolecular ring-opening pathway, effectively making it more kinetically persistent under certain conditions [2]. This counter-intuitive kinetic stability is a key differentiator from other small-ring heterocycles like dioxiranes, which are notoriously unstable and require in situ generation.

Physical Organic Chemistry Energetic Materials Computational Chemistry

Programmable Oxidation vs. Amination Selectivity via N-Substituent Tuning

The outcome of an oxaziridine-mediated reaction—oxygen-atom transfer (OAT) vs. nitrogen-atom transfer (NAT)—is not a fixed property but is highly programmable based on the N-substituent [1]. N-Sulfonyloxaziridines, bearing a strong electron-withdrawing group, overwhelmingly favor OAT, enabling clean oxidations of sulfides to sulfoxides and enolates to α-hydroxy carbonyls [2]. In stark contrast, N-alkyl or N–H oxaziridines favor NAT, a pathway that is often less synthetically controlled and leads to amine or amination products [3]. This tunable, reagent-controlled selectivity is a critical advantage over non-specific oxidants like peracids (e.g., m-CPBA), which lack this level of programmable chemoselectivity.

Chemoselectivity Oxidation Amination Reagent Design

Comparative Efficiency in Sulfide Oxidation: Davis Oxaziridine Outperforms Modified Sharpless Reagent System

In the asymmetric oxidation of aryl and alkyl 2-(trimethylsilyl)ethyl sulfides to their corresponding chiral sulfoxides, the Davis oxaziridine (3′S,2R)-(−)-N-(phenylsulfonyl)-(3,3-dichlorocamphoryl)oxaziridine was shown to be superior to both the Modified Sharpless Reagent system (comprising cumene hydroperoxide (CHP) and tert-butyl hydroperoxide (TBHP) with titanium catalysts) and the binaphthol/Ti(iPrO)4/TBHP system [1]. The Davis oxaziridine provided the highest levels of enantioselectivity for these specific substrates, a key performance metric for procuring a reagent intended for asymmetric oxidation.

Asymmetric Synthesis Chiral Sulfoxides Oxidation

Stability and Handling: N-Sulfonyloxaziridines vs. Thermally Labile N-Alkyloxaziridines

A fundamental differentiator for practical laboratory and industrial use is the vastly improved thermal and chemical stability of N-sulfonyloxaziridines compared to their N-alkyl and parent N–H counterparts [1]. N-alkyloxaziridines are known to undergo base-catalyzed decomposition via α-C–H proton abstraction, a pathway completely absent in N-sulfonyl derivatives [2]. Furthermore, the N-sulfonyl group stabilizes the ring against spontaneous decomposition, enabling these reagents to be isolated as stable, storable solids, purified by standard chromatographic techniques, and even prepared on a >100 kg scale [3][4]. This is in direct contrast to the parent N–H oxaziridine (CAS 6827-26-5), which is a transient, highly reactive species, and to N-alkyloxaziridines, which often require low-temperature handling and show variable stability dependent on substitution pattern [2][5].

Reagent Stability Process Safety Storage

Where Oxaziridine-Based Reagents Deliver Quantifiable Advantage: Key Application Scenarios


Asymmetric α-Hydroxylation of Carbonyl Compounds for Pharmaceutical Intermediates

For medicinal chemists synthesizing α-hydroxy carbonyl moieties—a common motif in biologically active molecules—chiral N-sulfonyloxaziridines (Davis oxaziridines) are the reagents of choice due to their ability to perform reagent-controlled asymmetric oxidation of ketone and ester enolates. As demonstrated in Section 3, these reagents provide a stable, scalable, and selective platform that outperforms alternative oxidants like m-CPBA, which often leads to racemization or over-oxidation [1][2]. This application is directly supported by the evidence of high enantioselectivity in sulfide oxidation (Evidence Item 4) and the programmable OAT selectivity (Evidence Item 3), making Davis oxaziridine the preferred procurement for asymmetric oxidation steps in API synthesis.

Industrial-Scale Synthesis of Chiral Sulfoxides for Agrochemicals and APIs

The large-scale manufacture of chiral sulfoxides, key intermediates for proton pump inhibitors (e.g., esomeprazole) and agrochemicals, requires robust, high-yielding asymmetric oxidation methods. The evidence presented in Section 3 establishes that Davis oxaziridines can be produced on >100 kg scale [1], are stable for storage and handling (Evidence Item 5), and deliver superior enantioselectivity compared to other asymmetric oxidation systems like the Modified Sharpless Reagent (Evidence Item 4). For a process chemist evaluating oxidation options, this combination of scalability, stability, and selectivity makes Davis oxaziridine the demonstrably lower-risk and higher-performance reagent for this critical transformation.

Chemoselective Methionine Bioconjugation in Protein Therapeutics

In the emerging field of redox-activated chemical tagging (ReACT) for site-selective protein modification, oxaziridine-based reagents are uniquely suited for converting methionine residues to sulfimide conjugates in aqueous environments [1][2]. This application leverages the programmable NAT vs. OAT selectivity of the oxaziridine platform (Evidence Item 3), which can be tuned via the N-substituent to favor nitrogen transfer for selective bioconjugation while avoiding unwanted oxidation of other residues. The kinetic stability of the oxaziridine ring (Evidence Item 2) further ensures the reagent remains active in complex biological media, a property not shared by many alternative electrophilic nitrogen-transfer agents. This evidence supports the procurement of specialized oxaziridine scaffolds (e.g., urea-oxaziridines) for biopharmaceutical research and development.

Energetic Materials Research: Probing Decomposition Mechanisms

The oxaziridine ring's unusual kinetic stability and strained N–O bond make it a valuable model system for understanding fundamental decomposition and isomerization pathways relevant to energetic materials [1][2]. The gas-phase identification and computational analysis of simple N-hydroxyoxaziridines provide a benchmark for exploring high-energy isomers and their unimolecular reactivity (Evidence Item 2). For research groups focused on propellant or explosive science, procuring or synthesizing specific oxaziridine derivatives is essential for establishing structure-stability relationships and validating computational models, as no other small-ring heterocycle offers the same combination of kinetic persistence and thermodynamic driving force for N–O bond cleavage.

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